"2-(4-Amino-3-nitrophenyl)acetonitrile" properties and characteristics
"2-(4-Amino-3-nitrophenyl)acetonitrile" properties and characteristics
High-Purity Intermediate for Kinase Inhibitor Scaffolds [1]
Executive Summary & Chemical Identity
2-(4-Amino-3-nitrophenyl)acetonitrile (CAS: 79545-11-2 ) is a specialized aromatic building block primarily utilized in the synthesis of bicyclic heterocycles for pharmaceutical applications.[1][2] It serves as a critical "warhead precursor" in the development of PI3K/mTOR inhibitors (e.g., derivatives of dactolisib/NVP-BEZ235) and MEK inhibitors .[1]
Its structural uniqueness lies in the ortho-nitroaniline motif combined with a para-acetonitrile handle.[1] This arrangement allows for dual-mode reactivity: the nitro-amine pair facilitates cyclization into benzimidazoles or quinoxalines , while the acetonitrile group provides a versatile handle for chain extension or further heterocycle formation.[1]
Physicochemical Profile[2][3][4][5][6]
| Property | Value |
| IUPAC Name | 2-(4-Amino-3-nitrophenyl)acetonitrile |
| CAS Number | 79545-11-2 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow to Orange Crystalline Powder |
| Melting Point | 114–118 °C |
| Solubility | Soluble in DMSO, DMF, EtOAc; Insoluble in Water |
| pKa (Calculated) | ~2.5 (Aniline nitrogen), ~15 (Alpha-proton of nitrile) |
Synthetic Utility & Mechanism
The compound's value is derived from its "Push-Pull" electronic structure.[1] The electron-withdrawing nitro group (
Core Applications
-
Benzimidazole Synthesis: Reduction of the nitro group yields a 3,4-diaminophenylacetonitrile intermediate, which rapidly condenses with carboxylic acids or aldehydes to form benzimidazoles—a scaffold found in numerous kinase inhibitors.
-
Indazole Formation: Diazotization of the amine followed by internal cyclization onto the activated carbon can yield indazole derivatives.[1]
-
PI3K/mTOR Pathway Targeting: This molecule is a verified intermediate in the synthesis of dual PI3K/mTOR inhibitors, where the aniline nitrogen couples with chloro-quinolines (e.g., in the synthesis of BEZ235 analogs).
Mechanistic Pathway: The "Ortho-Effect"
The proximity of the nitro and amino groups is not accidental.[1] In drug design, this ortho arrangement is often preserved until the final stages of synthesis to allow for reductive cyclization .
Figure 1: The reductive cyclization pathway utilizing the ortho-nitroaniline motif to generate kinase inhibitor scaffolds.[1]
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 2-(4-Amino-3-nitrophenyl)acetonitrile via Nucleophilic Aromatic Substitution (
Step 1: Nitration[8]
-
Substrate: 4-Chlorophenylacetonitrile.[1]
-
Reagents:
(fuming), . -
Conditions:
to . -
Mechanism: Electrophilic aromatic substitution.[1] The chloro group directs ortho/para, but the acetonitrile side chain is meta directing? Actually, the alkyl group is weakly activating/ortho-para directing, but the Cl is deactivating/ortho-para directing.[1] The position ortho to the Cl (and meta to the alkyl) is sterically accessible and electronically favored for the nitro group.
Step 2: Amination ( )
-
Substrate: 2-(4-Chloro-3-nitrophenyl)acetonitrile.[1]
-
Reagents: Ammonia (
) in Methanol or Isopropanol.[1] -
Conditions: Autoclave/Sealed tube at
, 4–6 hours. -
Workup: Precipitation with water.
Detailed Workflow (Step 2 Focus)
-
Preparation: Charge a high-pressure glass reactor with 2-(4-chloro-3-nitrophenyl)acetonitrile (1.0 eq) and Isopropanol (10V).
-
Amination: Bubble anhydrous ammonia gas into the solution until saturation, or add 25% aqueous ammonia (excess, 5–10 eq).
-
Reaction: Seal the reactor and heat to
. Monitor pressure (typically rises to 3–5 bar).[1] -
Monitoring: Check via HPLC/TLC. The starting material (Cl-analog) is less polar than the product (NH2-analog).[1]
-
Quench: Cool to room temperature. Vent excess ammonia into a scrubber (dilute HCl).[1]
-
Isolation: Pour the reaction mixture into ice-cold water (20V). The product, 2-(4-amino-3-nitrophenyl)acetonitrile, will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Wash with cold water (
).[1] Recrystallize from Ethanol/Water (9:1) if purity is .[1]
Figure 2: Industrial workflow for the conversion of the chloro-precursor to the target amino-nitrile.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be observed:
-
IR Spectroscopy:
-
NMR (DMSO-
, 400 MHz):
Safety & Handling (HSE Profile)
Signal Word: WARNING
-
Acute Toxicity: Harmful if swallowed or inhaled.[1] The nitrile moiety can metabolize to release cyanide ions in vivo, though the rate is slower than aliphatic nitriles.
-
Energetic Hazards: As a nitro-aromatic, the compound possesses significant potential energy.[1] Avoid heating dry material above
or grinding with high friction.[1] -
Storage: Store at
under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent azo-coupling/degradation).[1]
Self-Validating Safety Check: Before scaling up, perform a Differential Scanning Calorimetry (DSC) test.[1] An exotherm onset below
References
-
Lei, F., Tu, Y., Wang, M., et al. (2015). "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile." Atlantis Press.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2008).[1] "Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds."[1][3] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
